IWR-1-endo

Übersicht

Beschreibung

IWR-1-endo ist ein niedermolekularer Inhibitor, der in erster Linie den Wnt-Signalweg angreift. Diese Verbindung ist bekannt für ihre Fähigkeit, das AXIN2-Protein zu stabilisieren, das eine entscheidende Rolle beim Abbau von β-Catenin spielt, einem Schlüsselkomponenten im Wnt-Signalweg . Durch die Hemmung dieses Weges hat this compound erhebliche Auswirkungen auf verschiedene biologische Prozesse und Krankheiten, darunter Krebs und Stammzellforschung .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound umfasst mehrere Schritte, die typischerweise mit Asparaginsäure und Benzoesäureanhydrid als Ausgangsstoffen beginnen. Der Prozess beinhaltet Veresterungs-, Substitutions- und Reduktionsreaktionen, um letztendlich die Zielverbindung zu erhalten . Der detaillierte Syntheseweg ist wie folgt:

Veresterung: Asparaginsäure reagiert mit Benzoesäureanhydrid unter Bildung eines Esterzwischenprodukts.

Substitution: Das Esterzwischenprodukt unterliegt einer Substitutionsreaktion, um die gewünschten funktionellen Gruppen einzuführen.

Reduktion: Der letzte Schritt beinhaltet die Reduktion des Zwischenprodukts zur Herstellung von this compound.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist auf höhere Ausbeuten und Reinheit optimiert und beinhaltet oft fortschrittliche Techniken wie kontinuierliche Durchflussreaktoren und automatisierte Synthese .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, was zur Bildung von oxidierten Produkten führt.

Reduktion: Das Gegenteil der Oxidation, diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe gegen eine andere.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Reagenzien sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Häufige Reagenzien sind Lithiumaluminiumhydrid und Natriumborhydrid.

Substitution: Häufige Reagenzien sind Halogene und Nukleophile.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel kann die Oxidation von this compound zur Bildung von Carbonsäuren führen, während die Reduktion Alkohole liefern kann .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Industrie: Wird bei der Entwicklung neuer Medikamente und Therapeutika eingesetzt, die den Wnt-Signalweg als Ziel haben.

Wirkmechanismus

This compound übt seine Wirkung aus, indem es den Wnt-Signalweg hemmt. Es stabilisiert das AXIN2-Protein, das Teil des Zerstörungskomplexes ist, der für den Abbau von β-Catenin verantwortlich ist . Durch die Verhinderung der Ansammlung von β-Catenin blockiert this compound effektiv die Transkription von Wnt-Zielgenen, wodurch die Zellproliferation gehemmt und die Zelldifferenzierung gefördert wird .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of IWR-1-endo involves multiple steps, typically starting with aspartic acid and benzoic anhydride as raw materials. The process includes esterification, substitution, and reduction reactions to ultimately yield the target compound . The detailed synthetic route is as follows:

Esterification: Aspartic acid reacts with benzoic anhydride to form an ester intermediate.

Substitution: The ester intermediate undergoes a substitution reaction to introduce the desired functional groups.

Reduction: The final step involves the reduction of the intermediate to produce this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

IWR-1-endo undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Wissenschaftliche Forschungsanwendungen

IWR-1-endo is a small molecule inhibitor of the Wnt/β-catenin signaling pathway with applications in cancer research and stem cell maintenance . It functions by stabilizing the AXIN2 destruction complex .

Cancer Research

This compound has been shown to increase cellular response to doxorubicin, a chemotherapy drug, by blocking efflux transport in a drug-resistant model of osteosarcoma .

Efflux Inhibition and Chemo-Sensitization:

- This compound inhibits cellular efflux, increasing the intracellular concentrations of drugs like Calcein AM and doxorubicin in drug-resistant osteosarcoma cells .

- Pre-treatment with this compound sensitizes doxorubicin-resistant osteosarcoma cells to doxorubicin, reducing the IC50 value .

- In combination with doxorubicin, this compound significantly reduces the viability of doxorubicin-resistant cells .

- This compound increases DNA damage caused by doxorubicin, as indicated by increased γH2AX foci formation .

Cell Cycle Regulation:

- This compound, when combined with doxorubicin, induces a statistically significant increase in G2/M phase cells, suggesting cell cycle disruption .

Pancreatic Tumors:

- IWR-1 endo alone co-treatment with gemcitabine can effectively re-sensitize pancreatic tumor cells .

Stem Cell Maintenance

This compound regulates hematopoietic stem cells (HSCs) .

- This compound is a potent regulator of HSCs and can be used as a novel supporting factor for HSCs .

- Inhibition of canonical Wnt signaling by this compound treatment largely increased the number of gata2a+runx1+ cells (>2-fold) .

- gata2a+runx1+ cells can be maintained by supplementing both this compound and Thpo without stromal cells .

Other Applications

Blood-Brain Barrier Research:

- This compound can inhibit drug efflux at the blood−brain barrier .

- It has been used in murine cerebral microdialysis research to determine its concentration in plasma and brain microdialysate .

- Liquid chromatography−tandem mass spectrometry (LC-MS/MS) methods have been developed to measure this compound concentrations in murine plasma and microdialysate .

Data Tables

| Compound | IC50 in L-cells expressing Wnt3A |

|---|---|

| This compound | 180 nM |

| Cell Line | Treatment | Dox IC50 (µM) |

|---|---|---|

| 143b-DxR | Dox alone | 21.31 |

| 143b-DxR | IWR-1 sensitized + Dox | 11.76 |

| 143b-wt | Dox alone | NS |

| 143b-wt | IWR-1 sensitized + Dox | NS |

Case Studies

Osteosarcoma Chemo-Sensitization: In a study using doxorubicin-resistant osteosarcoma cells, pre-treatment with this compound significantly increased the intracellular concentration of doxorubicin, leading to increased DNA damage and cell death . The sensitization by this compound reduced the IC50 of doxorubicin to 55.2% (11.76 µM, down from 21.31 µM) compared to doxorubicin alone in the doxorubicin-resistant cells .

Zebrafish Hematopoietic Stem Cell Maintenance: this compound was used to inhibit canonical Wnt signaling in zebrafish kidney stromal (ZKS) cell cultures, resulting in a significant increase in the number of gata2a+runx1+ hematopoietic stem cells . Supplementing the culture with both this compound and Thpo allowed for the maintenance of these stem cells without the need for stromal cells .

Wirkmechanismus

IWR-1-endo exerts its effects by inhibiting the Wnt signaling pathway. It stabilizes the AXIN2 protein, which is part of the destruction complex responsible for degrading β-catenin . By preventing the accumulation of β-catenin, this compound effectively blocks the transcription of Wnt target genes, thereby inhibiting cell proliferation and promoting cell differentiation .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit von this compound

This compound ist einzigartig in seiner Fähigkeit, das AXIN2-Protein zu stabilisieren, das ein kritischer Bestandteil des β-Catenin-Zerstörungskomplexes ist . Dieser spezifische Wirkmechanismus unterscheidet es von anderen Wnt-Weginhibitoren wie XAV939, die direkt auf Tankyrase-Enzyme abzielen .

Biologische Aktivität

IWR-1-endo is a small molecule that plays a significant role in inhibiting the Wnt/β-catenin signaling pathway, which is crucial for various biological processes, including cell proliferation, differentiation, and apoptosis. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on cellular processes, and implications for therapeutic applications.

This compound functions by stabilizing the AXIN2 destruction complex, which promotes the degradation of β-catenin. This stabilization leads to increased phosphorylation of β-catenin and its subsequent degradation, effectively inhibiting Wnt signaling. The compound has been shown to induce an increase in Axin2 protein levels and promote endothelial cell specification from cardiac progenitor cells, indicating its potential in regenerative medicine .

Inhibition of Drug Efflux

A notable application of this compound is its ability to inhibit drug efflux at the blood-brain barrier (BBB). In studies involving murine models, this compound was found to block doxorubicin efflux in drug-resistant osteosarcoma cells. This characteristic enhances the efficacy of chemotherapy by increasing the retention of anticancer drugs within cells .

Impact on Cell Proliferation and Differentiation

Research has demonstrated that treatment with this compound leads to significant alterations in cell proliferation and differentiation. For instance, in zebrafish models, this compound treatment resulted in reduced stem/progenitor cell function and impaired regeneration processes dependent on Wnt signaling. Specifically, a decrease in the number of bromodeoxyuridine (BrdU)-labeled cells was observed, indicating compromised stem cell activity .

In another study involving neurectodermal cells, this compound treatment resulted in an increased number of proliferating cells but a reduced total number of differentiated neurons. This suggests that while this compound promotes cell proliferation, it simultaneously inhibits differentiation into mature neural cells .

Study 1: Sensitization to Chemotherapy

In a study focused on osteosarcoma, this compound was shown to sensitize drug-resistant cancer cells to doxorubicin. The pre-treatment with this compound significantly reduced the IC50 value for doxorubicin in resistant cell lines while not affecting naïve cells. This finding underscores the potential of this compound as a therapeutic agent to overcome drug resistance in cancer treatment .

Study 2: Effects on Zebrafish Models

In zebrafish experiments, prolonged exposure to this compound led to lethargy and decreased appetite alongside histological changes in gastrointestinal tissue. The study highlighted that the compound's inhibition of Wnt signaling adversely affected regenerative processes like tailfin regeneration and epithelial stem cell self-renewal .

Data Tables

Eigenschaften

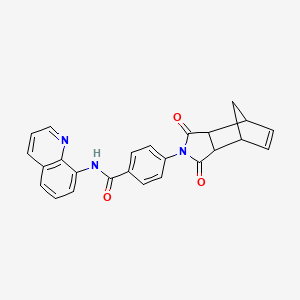

IUPAC Name |

4-[(1S,2R,6S,7R)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]-N-quinolin-8-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19N3O3/c29-23(27-19-5-1-3-14-4-2-12-26-22(14)19)15-8-10-18(11-9-15)28-24(30)20-16-6-7-17(13-16)21(20)25(28)31/h1-12,16-17,20-21H,13H2,(H,27,29)/t16-,17+,20-,21+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGSXEXBYLJIOGF-ALFLXDJESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)NC5=CC=CC6=C5N=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2C=C[C@H]1[C@@H]3[C@H]2C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)NC5=CC=CC6=C5N=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.